

# The Austronesian Expansion: A Paternal Lineage Perspective on Haplogroup O-M122

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## Compound of Interest

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An In-depth Technical Guide

## Introduction

The Austronesian expansion, a remarkable chapter in human history, involved the rapid and widespread dispersal of peoples from a homeland in Taiwan across Maritime Southeast Asia, the Pacific Islands, and as far as Madagascar. This migration, beginning approximately 4,000 to 5,000 years ago, led to the settlement of a vast portion of the globe and the dissemination of the Austronesian language family. Genetic studies, particularly the analysis of uniparental markers, have been instrumental in tracing the migratory routes and understanding the demographic processes underlying this expansion. The Y-chromosome haplogroup O-M122, a dominant paternal lineage in East and Southeast Asia, has emerged as a key genetic marker implicated in this dispersal. This technical guide provides a comprehensive overview of the role of haplogroup O-M122 in the Austronesian expansion, intended for researchers, scientists, and professionals in drug development who utilize population genetics data.

Haplogroup O-M122 is a major subclade of the broader East Asian haplogroup O-M175.<sup>[1][2]</sup> It is believed to have originated in Southeast Asia around 25,000 to 30,000 years ago.<sup>[3]</sup> While prevalent in many East Asian populations, particularly those speaking Sino-Tibetan and Hmong-Mien languages, its distribution and the frequency of its subclades in Island Southeast Asia and Oceania provide crucial insights into the paternal genetic signature of the Austronesian-speaking peoples.<sup>[3]</sup>

## Data Presentation: Haplogroup O-M122 Frequencies

The distribution of haplogroup O-M122 and its subclades reveals a complex pattern of migration and interaction. The following tables summarize the frequency of this haplogroup in key Austronesian-speaking and neighboring non-Austronesian populations.

Population (Austronesian-speaking)	Sample Size (n)	Haplogroup O-M122 Frequency (%)	Key Subclades Present	Reference
Taiwanese Indigenous Tribes (average)	-	~18-27.4	O-P201	
Philippines	-	~33	O-P201	[3]
Malaysia	-	Moderately High	-	
Indonesia	-	Moderately High	O-M122, O-P201	[4]
Polynesia (average)	-	~25-32.5	O-P201	
Micronesia	-	~18-27.4	-	
Melanesia (coastal/island)	-	~5	-	

Population (Non-Austronesian-speaking)	Sample Size (n)	Haplogroup O-M122 Frequency (%)	Key Subclades Present	Reference
Han Chinese (Southern)	-	~53.7	O-M134, O-M7, O-M324	<a href="#">[5]</a>
Han Chinese (Northern)	-	~52.1	O-M134, O-M7, O-M324	<a href="#">[5]</a>
Vietnamese	-	~44	-	<a href="#">[3]</a>
Thai	-	-	O-M122(xO2a-M324)	<a href="#">[3]</a>
Tibeto-Burman speakers (average)	-	>50	-	<a href="#">[3]</a>

## Experimental Protocols

The determination of Y-chromosome haplogroups involves a series of precise laboratory procedures. The following sections detail the methodologies typically employed in studies of haplogroup O-M122.

### Sample Collection and DNA Extraction from Whole Blood

High-quality genomic DNA is a prerequisite for accurate genotyping. The following protocol outlines a common method for DNA extraction from whole blood samples.

Materials:

- Whole blood collected in EDTA or citrate tubes
- Phosphate-buffered saline (PBS) or 0.9% NaCl solution
- Lysis buffer (e.g., Buffer AL from Qiagen)

- Proteinase K
- Ethanol (96-100%)
- Wash buffers (e.g., Buffer AW1 and AW2 from Qiagen)
- Elution buffer (e.g., Buffer AE from Qiagen) or sterile distilled water
- Microcentrifuge tubes (1.5 ml and 2 ml)
- Pipettes and sterile tips
- Microcentrifuge
- Heating block or water bath at 56°C

Procedure:

- **Sample Preparation:** If using fresh blood, wash the sample by adding saline solution to the blood in a 50 ml tube, centrifuge at 2,500 rpm for 10 minutes, and discard the supernatant. Repeat until the supernatant is clear.[\[1\]](#) For frozen blood, allow the sample to thaw at room temperature.
- **Lysis:** Pipette 200 µl of whole blood into a 1.5 ml microcentrifuge tube. Add 20 µl of Proteinase K and 200 µl of Lysis Buffer AL. Mix thoroughly by vortexing.[\[6\]](#)
- **Incubation:** Incubate the mixture at 56°C for 10 minutes to facilitate cell lysis and protein digestion.[\[6\]](#)
- **Ethanol Precipitation:** Briefly centrifuge the tube to remove any drops from the lid. Add 200 µl of 96-100% ethanol to the lysate and mix by vortexing.[\[6\]](#)
- **Binding to Column:** Carefully transfer the entire mixture to a spin column placed in a 2 ml collection tube. Centrifuge at  $\geq 6,500 \times g$  for 1 minute. Discard the flow-through.
- **Washing:**

- Add 500 µl of Buffer AW1 to the spin column and centrifuge for 1 minute at  $\geq 6,500 \times g$ . Discard the collection tube and flow-through.[6]
- Place the column in a new collection tube, add 500 µl of Buffer AW2, and centrifuge for 3 minutes at maximum speed to dry the membrane.[6]
- Elution: Place the spin column in a clean 1.5 ml microcentrifuge tube. Add 200 µl of Buffer AE or sterile distilled water directly to the center of the membrane. Incubate at room temperature for 5 minutes.[6]
- Final Centrifugation: Centrifuge for 1 minute at  $\geq 6,500 \times g$  to elute the purified DNA.
- Storage: The extracted genomic DNA can be stored at 4°C for short-term use or at -20°C for long-term storage.

## Y-Chromosome SNP Genotyping by PCR-RFLP

Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) is a cost-effective and reliable method for genotyping specific Single Nucleotide Polymorphisms (SNPs) like **M122**.

### Materials:

- Extracted genomic DNA (10-100 ng)
- PCR primers specific for the **M122** region
- Taq DNA polymerase and corresponding PCR buffer
- Deoxynucleotide triphosphates (dNTPs)
- Restriction enzyme specific for the **M122** polymorphism
- Agarose gel and electrophoresis equipment
- DNA ladder
- Gel staining dye (e.g., ethidium bromide or SYBR Safe)

- UV transilluminator

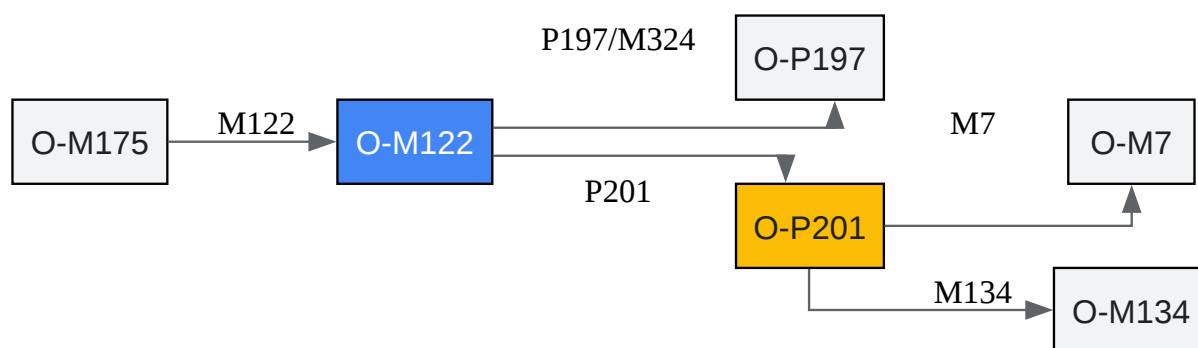
Procedure:

- PCR Amplification:
  - Prepare a PCR master mix containing PCR buffer, dNTPs, forward and reverse primers, Taq DNA polymerase, and nuclease-free water.
  - Aliquot the master mix into PCR tubes and add 1-2 µl of genomic DNA to each tube.
  - Perform PCR with the following cycling conditions:
    - Initial denaturation: 95°C for 2-5 minutes.[\[7\]](#)[\[8\]](#)
    - 30-35 cycles of:
      - Denaturation: 94°C for 30 seconds.[\[7\]](#)
      - Annealing: 55-65°C for 30 seconds (primer-dependent).[\[7\]](#)
      - Extension: 72°C for 45-60 seconds.[\[7\]](#)
    - Final extension: 72°C for 5-10 minutes.[\[7\]](#)
- Restriction Digestion:
  - To the PCR product, add the specific restriction enzyme and its corresponding buffer.
  - Incubate at the optimal temperature for the enzyme (usually 37°C) for 1-3 hours.
- Agarose Gel Electrophoresis:
  - Prepare an agarose gel of appropriate concentration (e.g., 2-3%).
  - Load the digested PCR products and a DNA ladder into the wells of the gel.
  - Run the electrophoresis until the fragments are adequately separated.

- Visualization and Interpretation:
  - Stain the gel with a DNA-binding dye and visualize the bands under a UV transilluminator.
  - The presence or absence of the restriction site, indicated by the pattern of DNA fragments, determines the genotype for the **M122** SNP.

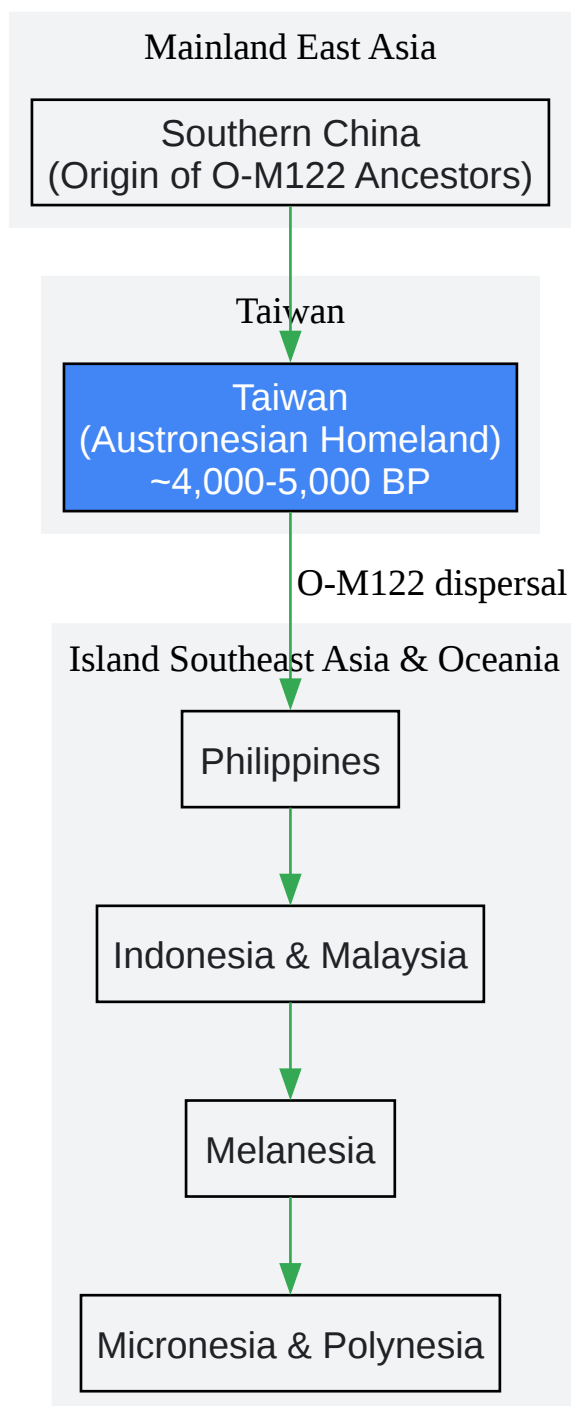
## Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the study of haplogroup O-**M122** and the Austronesian expansion.



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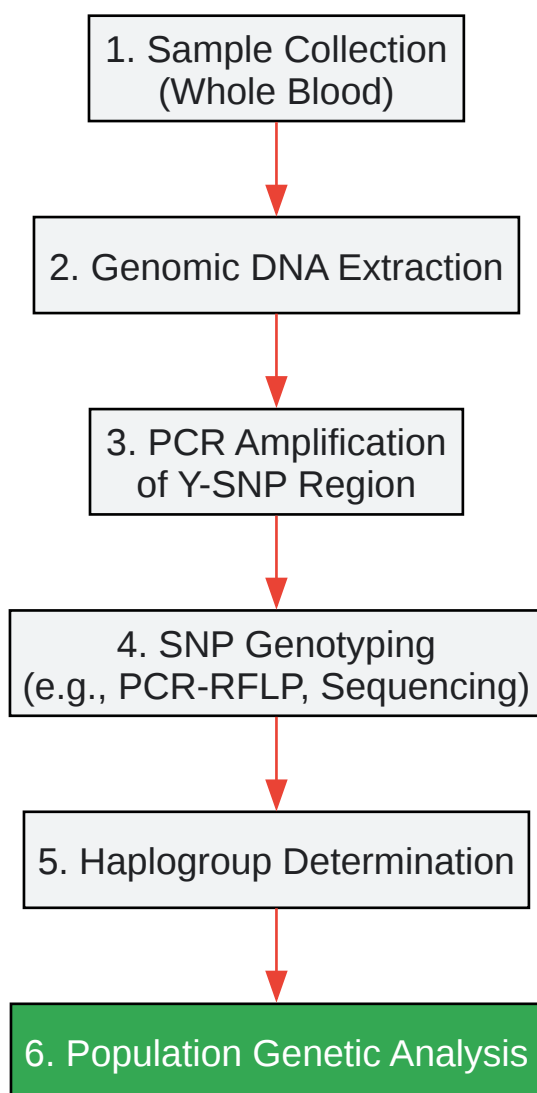
Phylogenetic relationship of Haplogroup O-**M122** and key subclades.



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The "Out of Taiwan" model for Austronesian expansion with O-**M122** dispersal.





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Experimental workflow for Y-chromosome haplogroup analysis.

## Conclusion

Haplogroup O-**M122** serves as a significant paternal marker for tracing the Austronesian expansion. Its presence and the distribution of its subclades across Island Southeast Asia and Oceania provide compelling evidence for the "Out of Taiwan" model of this major human migration. The methodologies outlined in this guide represent the standard procedures for identifying and analyzing this and other Y-chromosome haplogroups, enabling researchers to further unravel the complexities of human population history. Continued high-resolution analysis of the Y-chromosome, in conjunction with autosomal and mitochondrial DNA data, will

undoubtedly refine our understanding of the genetic legacy of the Austronesian-speaking peoples.

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